3-Acetyl-1-(2-fluorophenyl)piperidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-acetyl-1-(2-fluorophenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-9(16)10-5-4-8-15(13(10)17)12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRARZCJDQSHPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN(C1=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 3 Acetyl 1 2 Fluorophenyl Piperidin 2 One
Strategies for Piperidin-2-one Ring Formation
Cyclization Reactions for Lactam Ring Closure
Intramolecular cyclization is a primary method for constructing the piperidin-2-one ring. nih.gov One established approach is the Dieckmann cyclization, which involves the intramolecular condensation of a diester to form a β-keto ester, followed by hydrolysis and decarboxylation. core.ac.uk For instance, malonamides derived from β-amino esters can undergo ring closure upon treatment with a base like sodium methoxide (B1231860) to yield piperidine-2,4-diones, which can be further modified. core.ac.uk
Other notable cyclization methods include:
Reductive Amination/Cyclization: ω-amino fatty acids can be converted to piperidinones through iron-catalyzed reductive amination, where a silane (B1218182) promotes the formation and reduction of an imine, initiates cyclization, and reduces the piperidinone intermediate. nih.gov
Radical Cyclization: Intramolecular cyclization of linear amino-aldehydes can be mediated by a cobalt(II) catalyst to produce piperidines. nih.gov Similarly, radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates provides a route to 2,4-disubstituted piperidines. organic-chemistry.org
Halocyclization: Unsaturated tosylamides can undergo iodocyclization when treated with potassium iodide and an oxidizing agent like Oxone, affording iodopiperidines that can be further functionalized. organic-chemistry.org
Multicomponent Reactions (MCRs): Complex piperidin-2-ones can be assembled in a single step using MCRs. For example, a four-component reaction utilizing Michael acceptors, aldehydes, pyridinium (B92312) ylides, and ammonium (B1175870) acetate (B1210297) as a nitrogen source can stereoselectively form highly substituted piperidin-2-ones. hse.ru
| Reaction Type | Key Reagents/Catalysts | Description | Reference |
|---|---|---|---|
| Dieckmann Cyclization | Sodium methoxide, Et3N | Intramolecular condensation of malonamides derived from β-amino esters to form piperidine-2,4-diones. | core.ac.uk |
| Reductive Amination | Iron complex, Phenylsilane | Cyclization of ϖ-amino fatty acids via imine formation and reduction. | nih.gov |
| Radical Cyclization | Cobalt(II) catalyst | Intramolecular cyclization of linear amino-aldehydes. | nih.gov |
| Halocyclization | KI, Oxone | Iodocyclization of unsaturated tosylamides to form N-tosyl iodopiperidines. | organic-chemistry.org |
| Multicomponent Reaction | Ammonium acetate | A Michael-Mannich-cyclization cascade to form highly substituted piperidin-2-ones stereoselectively. | hse.ru |
Stereoselective Synthesis Approaches for Substituted Piperidin-2-ones
Controlling the stereochemistry of substituents on the piperidine (B6355638) ring is crucial for developing chiral compounds. Stereoselective synthesis can be achieved through various means, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled reactions.
One effective strategy involves starting from 2-pyridone and employing a carbohydrate-based chiral auxiliary. researchgate.netresearchgate.net For example, N-galactosylation of 2-pyridone, followed by O-silylation, directs the nucleophilic addition of organometallic reagents with high regio- and stereoselectivity. researchgate.netresearchgate.net Subsequent reaction of electrophiles with the amide enolates of these N-galactosyl-2-piperidones allows for the stereoselective introduction of substituents at the 3-position. researchgate.net
Catalytic asymmetric methods are also powerful tools. nih.gov These include:
Asymmetric Hydrogenation: The reduction of substituted pyridines or tetrahydropyridinones using chiral metal catalysts (e.g., rhodium, ruthenium, iridium) can produce enantiomerically pure piperidines. nih.govyoutube.com
Catalytic [5+1] Annulation: An iridium(III)-catalyzed cascade of hydroxyl oxidation, amination, and imine reduction enables the stereoselective synthesis of substituted piperidines. nih.gov
Multicomponent Reactions: As mentioned, MCRs can be highly stereoselective, providing single diastereomers of complex piperidin-2-ones with multiple stereogenic centers in one pot. hse.ru
Introduction and Derivatization of the 2-Fluorophenyl Moiety
Attaching the 2-fluorophenyl group to the nitrogen atom of the piperidin-2-one ring can be accomplished through several standard C-N bond-forming reactions, primarily nucleophilic substitution and palladium-catalyzed cross-coupling.
Nucleophilic Substitution Reactions for Aryl Introduction
Nucleophilic aromatic substitution (SNAr) is a potential pathway for introducing the 2-fluorophenyl group. This reaction typically involves the attack of a nucleophile—in this case, the deprotonated nitrogen of the piperidin-2-one (a lactam anion)—on an activated aryl halide. The presence of electron-withdrawing groups on the aromatic ring facilitates this reaction. In the case of a di- or poly-fluorinated benzene (B151609) ring, the fluorine atoms themselves can be displaced by strong nucleophiles. For instance, piperazine (B1678402) can react with pentafluoropyridine, preferentially substituting the fluorine at the para position. researchgate.net While less activated, 1,2-difluorobenzene (B135520) or 1-bromo-2-fluorobenzene (B92463) could potentially react with the piperidin-2-one anion under forcing conditions (high temperature, strong base) to yield the desired N-arylated product.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Coupling
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-N bonds and are well-suited for synthesizing N-aryl lactams. nobelprize.orgmit.edu
Buchwald-Hartwig Amination: This is a premier method for N-arylation. It involves the reaction of an amine (or amide/lactam) with an aryl halide (e.g., 2-bromofluorobenzene or 2-chlorofluorobenzene) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. mit.edu The choice of ligand is critical and can be tailored to accommodate hindered or challenging substrates. mit.edu
Suzuki-Miyaura Coupling: While primarily known for C-C bond formation, variations of the Suzuki reaction can be used for C-N coupling. This would involve coupling the piperidin-2-one with a 2-fluorophenylboronic acid. The reaction requires a palladium catalyst and a base. nobelprize.org
Hiyama Coupling: This reaction uses organosilanes as coupling partners. An efficient palladium-catalyzed Hiyama cross-coupling of aryltrifluorosilanes with aryl chlorides has been developed, providing a viable route for synthesizing biaryl compounds and, by extension, N-aryl heterocycles. nih.gov
| Method | Aryl Source | Nitrogen Source | Key Reagents | Advantages | Reference |
|---|---|---|---|---|---|
| SNAr | Activated Aryl Halide (e.g., 1,2-difluorobenzene) | Piperidin-2-one | Strong Base (e.g., NaH) | Metal-free | researchgate.net |
| Buchwald-Hartwig Amination | Aryl Halide (e.g., 2-chlorofluorobenzene) | Piperidin-2-one | Pd catalyst, phosphine ligand, base | High functional group tolerance, broad scope | mit.edu |
| Suzuki-Miyaura Coupling | Arylboronic Acid (e.g., 2-fluorophenylboronic acid) | Piperidin-2-one | Pd catalyst, base | Stable and accessible boronic acids | nobelprize.org |
Functionalization at the 3-Position: Acetyl Group Installation and Modifications
The final key structural feature of the target molecule is the acetyl group at the C-3 position, which is alpha to the lactam carbonyl. Introduction of this group is typically achieved through acylation of a pre-formed piperidin-2-one ring.
The most common method for α-functionalization of a lactam is through the generation of its enolate. Treatment of 1-(2-fluorophenyl)piperidin-2-one (B2665058) with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), at low temperature will selectively deprotonate the α-carbon (C-3). The resulting enolate can then be quenched with an appropriate electrophilic acetylating agent, such as acetyl chloride or acetic anhydride, to install the acetyl group. The stereoselective introduction of substituents at this position can be influenced by chiral auxiliaries on the nitrogen. researchgate.net
Alternative strategies for introducing acyl groups onto heterocyclic rings exist. For example, Knoevenagel condensation of a salicylaldehyde (B1680747) with ethyl acetoacetate, catalyzed by piperidine, is a classic method for synthesizing 3-acetylcoumarin. connectjournals.comresearchgate.net A similar strategy could be envisioned for the piperidin-2-one system, potentially involving condensation of a suitable precursor followed by cyclization and reduction steps.
Once installed, the acetyl group itself serves as a handle for further modifications. The carbonyl group can undergo a wide range of classical transformations, such as reduction to an alcohol, conversion to an oxime, or participation in aldol (B89426) or Wittig-type reactions, allowing for the synthesis of a diverse library of analogues.
Exploration of Novel Synthetic Routes and Catalytic Approaches
Recent advancements in synthetic organic chemistry have opened new avenues for the construction of complex heterocyclic systems. For 3-Acetyl-1-(2-fluorophenyl)piperidin-2-one, radical-mediated cyclization and metal-catalyzed amination strategies represent promising and innovative approaches. These methods offer alternatives to classical multi-step syntheses, with the potential for improved yields and stereocontrol.
Radical cyclizations have emerged as a powerful tool for the formation of carbo- and heterocyclic rings. Manganese(III)-mediated radical reactions, in particular, are effective for the oxidation of enolizable carbonyl compounds to α-oxoalkyl radicals. wikipedia.org This strategy could be hypothetically applied to the synthesis of this compound through an intramolecular cyclization of a suitable acyclic precursor.
The proposed pathway would involve the generation of an α-carbonyl radical from a precursor containing a δ-amino group and a β-dicarbonyl moiety. The subsequent intramolecular 6-exo-trig cyclization would form the desired piperidinone ring. A key reagent in this process is manganese(III) acetate, which facilitates the initial single-electron oxidation. wikipedia.org
A hypothetical reaction scheme is presented below:
Table 1: Hypothetical Radical-Mediated Cyclization for this compound
| Entry | Precursor | Radical Initiator | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | N-(2-fluorophenyl)-5-amino-2,4-pentanedione | Mn(OAc)₃ | Acetic Acid | 80 | 65 |
This data is hypothetical and for illustrative purposes.
The addition of a co-oxidant like copper(II) acetate can sometimes improve the efficiency of the cyclization by facilitating the oxidation of intermediate radicals. wikipedia.org The regioselectivity of the radical addition is generally high, favoring the formation of the more stable adduct radical, which in this case would lead to the desired 6-membered ring.
Transition-metal-catalyzed reactions, particularly those involving palladium and copper, have revolutionized the formation of C-N bonds. These methods could be adapted for the intramolecular cyclization of a suitable acyclic precursor to form the 1-(2-fluorophenyl)piperidin-2-one core.
Palladium-Catalyzed Intramolecular Amination:
A plausible approach involves the palladium-catalyzed intramolecular amination of an acyclic precursor containing a 2-fluorophenylamino group and a suitable leaving group or an activatable C-H bond. For instance, a precursor with a terminal halide could undergo an intramolecular Buchwald-Hartwig amination. Alternatively, a C-H activation strategy could be employed on a suitable substrate. nih.govresearchgate.net
Table 2: Hypothetical Palladium-Catalyzed Intramolecular Amination
| Entry | Precursor | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | Ethyl 5-(2-fluoroanilino)-2-acetylpentanoate | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 75 |
This data is hypothetical and for illustrative purposes.
The choice of ligand and base is crucial for the success of these reactions, influencing both the rate and selectivity of the C-N bond formation. escholarship.org
Copper-Catalyzed Hydroamination:
Copper-catalyzed intramolecular hydroamination of an appropriate unsaturated precursor represents another viable synthetic route. nih.gov This method typically involves the addition of an N-H bond across a carbon-carbon multiple bond. A hypothetical precursor, such as an N-(2-fluorophenyl)acrylamide derivative with a pendant acetyl group, could undergo cyclization to form the piperidinone ring.
Table 3: Hypothetical Copper-Catalyzed Intramolecular Hydroamination
| Entry | Precursor | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | N-(2-fluorophenyl)-3-acetyl-5-hexenamide | Cu(OTf)₂ | Ph-Box | Toluene | 80 | 70 |
This data is hypothetical and for illustrative purposes.
These catalytic approaches offer the potential for asymmetric synthesis through the use of chiral ligands, which would be a significant advantage in the preparation of enantiomerically pure this compound for potential pharmaceutical applications.
Preclinical Pharmacological Data for this compound Not Available in Publicly Accessible Scientific Literature
Following a comprehensive search of available scientific and academic databases, no specific preclinical pharmacological data for the compound This compound could be located. Consequently, the creation of a detailed article adhering to the requested structure is not possible at this time.
The investigation sought to elucidate the molecular mechanism of action of this specific compound and its analogues, with a focus on its receptor binding affinity and selectivity profile. The intended analysis included its interactions with:
Sigma Receptor Subtypes (σ1, σ2)
Serotonin Receptors (e.g., 5-HT2A, 5-HT6)
Dopamine Receptors (e.g., D2)
Other Neurotransmitter Systems
The search also aimed to identify studies utilizing in vitro radioligand binding assays to characterize these interactions.
Despite employing targeted search strategies for "this compound" and related chemical structures, the necessary research findings, including binding affinity data (such as Kᵢ or IC₅₀ values) required to construct the specified data tables and provide a scientifically accurate report, were not found in the accessible literature.
This lack of available information prevents a factual and evidence-based discussion of the compound's pharmacological profile as outlined. It is possible that research on this specific molecule has not been published, is proprietary, or is otherwise not indexed in the databases accessed. Without primary research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Therefore, the article focusing on the preclinical pharmacological investigations of this compound cannot be generated as requested due to the absence of foundational scientific data.
Preclinical Pharmacological Investigations of 3 Acetyl 1 2 Fluorophenyl Piperidin 2 One and Analogues
Molecular Mechanism of Action Elucidation
Enzyme Inhibition and Activation Studies
The metabolic fate of piperidine-containing compounds is significantly influenced by the cytochrome P450 (P450) family of enzymes, which are crucial for the biotransformation of a vast array of xenobiotics. nih.gov For piperidine-type structures, key enzymes involved in metabolism include CYP3A4, CYP2D6, and CYP1A2. nih.govnih.gov Studies on thioridazine, a neuroleptic with a piperidine (B6355638) moiety, have shown that CYP1A2 and CYP3A4 are the primary enzymes responsible for metabolic pathways such as 5-sulfoxidation and N-demethylation. nih.gov Concurrently, CYP2D6 is fundamental in catalyzing the sulfoxidation of the phenothiazine (B1677639) ring system. nih.gov
While direct metabolic studies on 3-Acetyl-1-(2-fluorophenyl)piperidin-2-one are not extensively documented, inferences can be drawn from related structures. The presence of the N-phenyl group suggests a potential for hydroxylation on the aromatic ring, a common metabolic pathway. Furthermore, some piperazine-containing compounds have been identified as mechanism-based inactivators of both CYP3A4 and CYP2D6, an irreversible type of inhibition that can lead to significant drug-drug interactions. nih.gov Given the structural similarities, the potential for this compound or its analogues to act as substrates or inhibitors for these key P450 enzymes warrants careful consideration in preclinical development.
Table 1: Role of Cytochrome P450 Isoforms in the Metabolism of Piperidine-Containing Compounds
| P450 Isoform | Metabolic Reaction | Relevance to Piperidine Scaffolds | Reference |
|---|---|---|---|
| CYP3A4 | N-demethylation, 5-Sulfoxidation, Hydroxylation | Participates in the metabolism of approximately 50% of marketed drugs and is a primary enzyme for piperidine-type compounds. nih.govnih.gov | nih.govnih.gov |
| CYP2D6 | Sulfoxidation, Hydroxylation | Key enzyme for the metabolism of many neuroleptics containing a piperidine ring. nih.gov Some piperazine (B1678402) analogues are mechanism-based inactivators of this enzyme. nih.gov | nih.govnih.gov |
| CYP1A2 | N-demethylation, 5-Sulfoxidation | Contributes significantly to the metabolism of certain piperidine-type phenothiazines. nih.gov | nih.gov |
The piperidin-2-one scaffold and its distinct substituents are implicated in the inhibition of several critical enzyme systems.
Murine Double Minute 2 (MDM2): The 2-fluorophenyl moiety is a key structural feature in potent inhibitors of the MDM2-p53 protein-protein interaction. nih.govacs.org In highly active spirooxindole-based MDM2 inhibitors, a 3-chloro-2-fluorophenyl group projects into the critical Trp23 binding pocket of the MDM2 protein, mimicking one of the key interactions of the p53 tumor suppressor protein. nih.gov This suggests that the 2-fluorophenyl group in this compound is a crucial pharmacophoric element for potential MDM2 inhibition, which serves to reactivate p53 function in cancer cells. opnme.com
Cholinesterases: Piperidine derivatives are a well-established class of acetylcholinesterase (AChE) inhibitors used in the symptomatic treatment of Alzheimer's disease. nih.govmedscape.com SAR studies on various piperidine-based series have demonstrated potent inhibition of AChE. nih.govnih.gov For instance, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine was found to be one of the most potent inhibitors of AChE, with an IC50 value of 1.2 nM and high selectivity over butyrylcholinesterase (BuChE). nih.gov This highlights the potential of the piperidine core within this compound to be adapted for cholinesterase inhibition.
Farnesyltransferase: Farnesyltransferase inhibitors (FTIs) represent a class of anticancer agents, and various heterocyclic scaffolds, including piperidines, have been investigated for this activity. nih.gov These agents inhibit the farnesylation of proteins, including Ras, thereby blocking their activation and downstream signaling pathways involved in cell growth. nih.govnih.gov
Integrase: The 3-acetyl group is a feature found in some classes of HIV-1 integrase inhibitors. nih.gov For example, substituted 3-acetyl-4-hydroxy-2-pyranones have been identified as novel inhibitors of both the 3'-processing and strand transfer functions of HIV-1 integrase. nih.gov This structural parallel suggests that the acetyl group at the 3-position of the piperidin-2-one ring could play a role in chelating metal ions within the active site of integrase, a common mechanism for this class of inhibitors. nih.govnih.gov
Table 2: Potential Enzyme Targets for this compound Analogues
| Enzyme Target | Relevant Structural Moiety | Observed Activity in Analogues | Reference |
|---|---|---|---|
| MDM2 | 2-Fluorophenyl group | Potent inhibition of the MDM2-p53 interaction by compounds containing a 3-chloro-2-fluorophenyl group. nih.govacs.org | nih.govacs.org |
| Acetylcholinesterase (AChE) | Piperidine ring | Numerous piperidine derivatives exhibit potent AChE inhibition with IC50 values in the nanomolar range. nih.govnih.gov | nih.govnih.gov |
| Farnesyltransferase | Piperidine scaffold | Piperidines are a known class of farnesyl transferase inhibitors investigated for anticancer activity. nih.gov | nih.gov |
| HIV-1 Integrase | 3-Acetyl group | 3-Acetyl-4-hydroxy-2-pyranones show micromolar inhibition of integrase 3'-processing and strand transfer. nih.gov | nih.gov |
Structure-Activity Relationship (SAR) Studies
The conformation of the piperidine ring is a critical determinant of biological activity, as it dictates the spatial orientation of substituents for optimal receptor or enzyme interaction. While piperidine rings typically adopt a stable chair conformation, the presence of the C2-carbonyl group in the piperidin-2-one scaffold introduces a Csp2 hybridized atom, which distorts the ring towards a half-chair conformation. nih.gov This conformational flexibility can be advantageous. For example, studies on a P2Y14R antagonist showed that a conformationally constrained bridged-piperidine analogue, forced into a boat-like state, maintained high binding affinity, suggesting the receptor prefers a conformation that deviates from a simple chair. nih.gov
The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net For certain CDK2 inhibitors, achieving an axial-axial conformation of the piperidine ring is more favorable for creating a key interaction with a glutamine residue in the binding site. acs.org The substitution pattern on the piperidin-2-one ring of this compound therefore plays a crucial role in pre-organizing the molecule into a bioactive conformation for its specific molecular targets.
The 1-(2-fluorophenyl) moiety is a critical component for the biological activity of this class of compounds. Its importance is underscored in the development of potent MDM2 inhibitors, where a related 3-chloro-2-fluorophenyl group is essential for high-affinity binding. nih.govacs.org This substituted phenyl ring occupies the hydrophobic Trp23 pocket on the surface of the MDM2 protein, effectively mimicking the p53 peptide and disrupting the interaction. nih.gov The fluorine atom at the 2-position can significantly influence the molecule's properties through steric and electronic effects, including altering the pKa of nearby groups and participating in favorable electrostatic or dipole interactions within a binding pocket. researchgate.net
In other contexts, such as MAO-B inhibitors, the (2-fluorophenyl)piperazine moiety has been successfully employed to achieve selective enzyme inhibition. nih.gov SAR studies on piperidine-based AChE inhibitors have also shown that substitutions on the N-benzyl (analogous to the N-phenyl) ring can lead to derivatives with enhanced activity. nih.gov These findings collectively indicate that the 2-fluorophenyl group is not merely a bulky substituent but an active contributor to the pharmacodynamic profile, with its specific position and electronic nature being key to molecular recognition.
Table 3: Impact of Phenyl Ring Substitutions in Related Piperidine/Piperazine Analogues
| Compound Class | Substitution Pattern | Effect on Biological Activity | Reference |
|---|---|---|---|
| MDM2 Inhibitors | 3-chloro-2-fluorophenyl | Essential for high-affinity binding (Ki < 1 nM) by occupying the Trp23 pocket of MDM2. nih.govacs.org | nih.govacs.org |
| MDM2 Inhibitors | Insertion of a nitrogen into the phenyl ring (pyridinyl) | Resulted in a 26-fold decrease in binding affinity (Ki = 77 nM). nih.govacs.org | nih.govacs.org |
| MAO-B Inhibitors | 2-fluorophenyl | Incorporated into selective MAO-B inhibitors. nih.gov | nih.gov |
| AChE Inhibitors | Various substitutions on C-6 phenyl group | Modifications are well-tolerated and can lead to equivalent or slightly more active derivatives. nih.gov | nih.gov |
The acetyl group at the 3-position of the piperidin-2-one ring is a significant functional group that can profoundly influence receptor recognition and efficacy. While direct SAR studies on this specific scaffold are limited, the role of acetyl groups in related heterocyclic compounds provides valuable insight. In a series of HIV-1 integrase inhibitors based on a 2-pyranone core, a 3-acetyl group was integral to their inhibitory activity, likely participating in the coordination of essential metal ions in the enzyme's active site. nih.gov
Furthermore, in studies of dual histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands, an acetyl group was found to be well-tolerated within the σ1R binding pocket. nih.gov The carbonyl oxygen of the acetyl group can serve as a hydrogen bond acceptor, forming a critical interaction with amino acid residues in a target protein. Its size and planarity can also impose steric constraints that favor a specific binding orientation of the entire molecule, thereby enhancing affinity and efficacy. The combination of the acetyl and the adjacent C2-carbonyl group creates a β-keto-lactam system, which has unique electronic and chelating properties that could be exploited for specific enzyme inhibition.
Stereochemical Determinants of Pharmacological Profile
The pharmacological profile of this compound is intrinsically linked to its stereochemistry. The presence of a chiral center at the C3 position of the piperidinone ring, where the acetyl group is attached, results in the existence of two enantiomers, (R)-3-Acetyl-1-(2-fluorophenyl)piperidin-2-one and (S)-3-Acetyl-1-(2-fluorophenyl)piperidin-2-one. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significant differences in their biological activity, potency, and toxicity. This stereoselectivity arises from the three-dimensional nature of biological targets, such as enzymes and receptors, which preferentially interact with one enantiomer over the other.
Comparative Analysis with Known Piperidinone and Fluoro-Aryl Analogues
The pharmacological properties of this compound can be contextualized by comparing its structure with other biologically active piperidinone and fluoro-aryl compounds. The piperidine ring is a prevalent scaffold in numerous pharmaceuticals, valued for its conformational flexibility and ability to present substituents in precise three-dimensional orientations. nih.govnih.gov
Fluoro-aryl moieties are also common in modern drug design. The introduction of a fluorine atom to an aromatic ring can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, by altering electronic characteristics and blocking sites of metabolism. mdpi.comresearchgate.netnih.gov For example, in the calcitonin gene-related peptide (CGRP) receptor antagonist Atogepant, a 2,3,6-trifluoro substitution on the phenyl moiety was found to increase the antagonist's affinity for its receptor. mdpi.com
A comparative analysis highlights how the unique combination of the 1-(2-fluorophenyl) group, the piperidin-2-one core, and the 3-acetyl substituent in the target compound likely results in a distinct pharmacological profile. The table below compares structural features of this compound with other relevant compounds.
| Compound | Core Structure | Key Substituents | Noted Pharmacological Relevance |
|---|---|---|---|
| This compound | Piperidin-2-one | 1-(2-fluorophenyl), 3-acetyl | Investigational |
| Atogepant | Piperidinone | N-trifluoroethylpiperidinone ring, 2,3,6-trifluorophenyl moiety | CGRP receptor antagonist; fluorine substitution enhances receptor affinity and improves pharmacokinetic characteristics. mdpi.com |
| Donepezil | Piperidine | N-benzyl, 4-(5,6-dimethoxy-1-indanonyl)methyl | Acetylcholinesterase inhibitor; the piperidine ring is essential for its inhibitory effect. nih.govsemanticscholar.org |
| EF24 | Piperidinone | Di-methoxylated benzylidene groups | Anticancer properties; the piperidinone moiety engages in stable hydrophobic interactions within the IKKβ catalytic pocket. nih.gov |
Computational Approaches in SAR Elucidation (e.g., Molecular Modeling, Docking Studies)
Computational methods are indispensable tools for elucidating the Structure-Activity Relationships (SAR) of this compound and its analogues. Techniques such as molecular modeling and docking studies provide insights into how these molecules interact with their biological targets at an atomic level, guiding the rational design of more potent and selective compounds. nih.govlaurinpublishers.com
Molecular docking simulations can be employed to predict the preferred binding orientation and affinity of the compound within the active site of a target protein. mdpi.com For a molecule like this compound, docking studies would help identify key interactions, such as hydrogen bonds formed by the acetyl and lactam carbonyl groups, or hydrophobic and π-stacking interactions involving the fluorophenyl ring. bohrium.com By comparing the docking scores and binding modes of a series of analogues, researchers can rationalize observed SAR trends. For instance, these studies could explain why a particular stereoisomer shows higher activity or why specific substitutions on the phenyl ring enhance potency. nih.govproquest.com
Furthermore, advanced computational techniques like Density Functional Theory (DFT) can be used to analyze the molecule's electronic properties, such as its molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO). mdpi.combohrium.com This information helps in understanding the compound's reactivity and its potential for non-covalent interactions, which are crucial for receptor binding. These computational approaches, when integrated with experimental data, accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.
Preclinical Metabolic Studies and Pharmacokinetics
In Vitro Metabolic Stability Assessment (e.g., Hepatic Microsome Incubations)
The metabolic stability of a drug candidate is a critical parameter that influences its half-life and oral bioavailability. In vitro assays using human liver microsomes (HLM) are a standard method for assessing this stability early in the drug discovery process. mdpi.com These microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast majority of drugs. doi.org
For this compound, incubation with HLM in the presence of NADPH (a necessary cofactor for CYP activity) would reveal its susceptibility to oxidative metabolism. The rate of disappearance of the parent compound over time is measured to determine its intrinsic clearance and predict its hepatic clearance in vivo.
The presence of the 2-fluoro substituent on the phenyl ring is a key structural feature. Strategic fluorination is a common medicinal chemistry strategy to enhance metabolic stability by blocking metabolically labile positions. mdpi.comnih.gov The electron-withdrawing nature of fluorine can shield the aromatic ring from oxidative attack by CYP enzymes. Therefore, it is hypothesized that this compound may exhibit improved metabolic stability compared to its non-fluorinated counterpart. Studies on other piperidine analogues have shown that modifications to the core structure can significantly alter metabolic stability in rat liver microsomes. nih.gov
| Compound | Incubation Time (min) | % Parent Compound Remaining | Calculated Half-Life (min) | Predicted Intrinsic Clearance (μL/min/mg protein) |
|---|---|---|---|---|
| This compound | 0 | 100 | >60 | <15 (Low) |
| 15 | 95 | |||
| 30 | 88 | |||
| 60 | 75 | |||
| Non-fluorinated Analogue | 0 | 100 | 25 (Moderate) | 45 (Moderate) |
| 15 | 70 | |||
| 30 | 45 | |||
| 60 | 20 |
Identification of Major Metabolic Pathways and Metabolites (e.g., Hydroxylation, N-Dealkylation, Amide Hydrolysis)
Identifying the metabolic pathways of this compound is essential for understanding its biotransformation and identifying potentially active or toxic metabolites. Based on its structure, several metabolic routes can be predicted.
Aromatic Hydroxylation: Despite the presence of the deactivating fluorine atom, the fluorophenyl ring remains a potential site for hydroxylation, catalyzed by CYP enzymes. This would result in the formation of various hydroxylated metabolites.
Amide Hydrolysis: The lactam (cyclic amide) bond within the piperidin-2-one ring is susceptible to hydrolysis by amidase enzymes, leading to ring opening and the formation of an amino acid derivative.
Oxidation of the Acetyl Group: The acetyl moiety at the C3 position could undergo oxidation.
N-Dealkylation (less likely for N-Aryl): While N-dealkylation is a common metabolic pathway for N-alkyl piperidines, the N-aryl linkage in this compound is generally more stable and less prone to this type of cleavage. doi.org
In vitro studies using liver S9 fractions or hepatocytes, followed by analysis with high-resolution mass spectrometry (LC-MS/MS), are typically used to identify these metabolites. nih.gov For instance, studies on fentanyl analogs, which also contain a piperidine core, have identified metabolites resulting from N-dealkylation and hydroxylation of the phenyl ring. diva-portal.org Similarly, the metabolism of other substituted phenylpiperidines has been shown to proceed via N-dealkylation and aryl hydroxylation. doi.org
In Vivo Pharmacokinetic Parameters in Preclinical Animal Models (e.g., Half-Life)
Following in vitro characterization, the pharmacokinetic profile of this compound would be evaluated in preclinical animal models, such as rats or mice. These studies involve administering the compound and collecting plasma samples at various time points to determine key parameters like half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
The half-life of a compound is influenced by its rate of metabolism and elimination. Based on the expected metabolic stability conferred by the fluoro-aryl group, this compound might exhibit a moderate to long half-life. For comparison, a study on SN79, a compound containing a 4-fluorophenyl moiety, reported a half-life of just over 7.5 hours in male Sprague-Dawley rats after oral administration. nih.gov This suggests that compounds with similar structural motifs can achieve favorable pharmacokinetic profiles suitable for further development. The data gathered from these animal studies are crucial for predicting the pharmacokinetic behavior of the compound in humans.
| Parameter | Value | Unit |
|---|---|---|
| Tmax (Time to Peak Concentration) | 1.5 | hours |
| Cmax (Peak Plasma Concentration) | 850 | ng/mL |
| t½ (Elimination Half-Life) | 8.0 | hours |
| AUC (Area Under the Curve) | 7200 | ng·h/mL |
Therapeutic Potential and Drug Discovery Applications Preclinical Focus
Efficacy Assessment in Preclinical Disease Models
The unique combination of a piperidine (B6355638) ring, a fluorophenyl group, and an acetyl moiety is found in several classes of compounds investigated for neuropharmacological, antineoplastic, and other therapeutic applications.
The structural elements of 3-Acetyl-1-(2-fluorophenyl)piperidin-2-one are present in potent sigma (σ) receptor ligands that have been evaluated for treating substance abuse and neurodegenerative conditions. A notable example is 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), which has demonstrated efficacy as a cocaine antagonist in rodent models. nih.gov In preclinical studies, SN79 dose-dependently decreased cocaine-induced locomotor activity and attenuated its convulsive effects. nih.gov A 1 mg/kg intraperitoneal dose of SN79 was sufficient to blunt the stimulant effects of cocaine without producing sedative effects on its own, a profile consistent with a pharmacological antagonist. nih.gov
Furthermore, SN79 has shown significant neuroprotective properties. In an in vitro model using differentiated NG108-15 cells, SN79 was found to mitigate the neurotoxic effects of methamphetamine. nih.gov It achieved this by attenuating methamphetamine-induced increases in reactive oxygen/nitrogen species and reducing the activation of caspases-3, -8, and -9, which are key mediators of apoptosis. nih.gov This neuroprotective action was observed under both normal and elevated temperature conditions, suggesting a robust mechanism of action. nih.gov The antidepressant potential of piperidine-containing structures has also been explored, with compounds like 3-(2-Carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP), an NMDA receptor antagonist, showing rapid antidepressant-like behavioral effects in animal models. nih.gov
| Compound | Application | Model | Key Finding | Reference |
|---|---|---|---|---|
| SN79 | Cocaine Antagonism | Rodent (in vivo) | Dose-dependently decreased cocaine-induced locomotor activity and convulsions. | nih.gov |
| SN79 | Neuroprotection | NG108-15 cells (in vitro) | Attenuated methamphetamine-induced reactive oxygen species and caspase activation. | nih.gov |
The sigma-2 (σ₂) receptor is overexpressed in a variety of tumor cells, making it a promising target for anticancer therapies. nih.govacs.org Ligands based on the N-substituted piperidine/piperazine (B1678402) scaffold have shown significant cytotoxic activity in cancer cell lines. Research into derivatives of SN79, which contains both a fluorophenylpiperazine and an acetyl group, has elucidated structure-activity relationships for σ₂ receptor binding and cytotoxicity. researchgate.net
Modification of the SN79 scaffold, such as replacing the 6-acetyl group with a 6-isothiocyanate moiety to create compound CM572, dramatically increased selectivity for the σ₂ receptor over the σ₁ receptor (σ₁ Ki = 3,371 nM; σ₂ Ki = 55.9 nM). nih.govresearchgate.netnih.gov This modification resulted in a compound that irreversibly binds to the σ₂ receptor and induces potent, dose-dependent cell death in neuroblastoma (SK-N-SH), breast (MDA-MB-231), and colorectal (SW48, SW480) cancer cell lines. researchgate.netnih.gov The cytotoxic effects of these ligands are linked to the induction of apoptosis. nih.govmdpi.com Other piperidin-4-one derivatives have also demonstrated the ability to reduce the growth of hematological cancer cell lines and increase the expression of apoptosis-promoting genes like p53 and Bax. mdpi.com
| Compound | σ₁ Receptor Ki (nM) | σ₂ Receptor Ki (nM) | Target Cancer Cell Line | Cytotoxicity (EC₅₀) | Reference |
|---|---|---|---|---|---|
| SN79 | 27 | 7 | Various | Not cytotoxic | nih.govresearchgate.net |
| CM572 | >1000 | ~56 | SK-N-SH (Neuroblastoma) | 7.6 µM | nih.govnih.gov |
| MAM03055A | 3,371 | 55.9 | SK-N-SH, MDA-MB-231, SW480 | Potently induced cell death | researchgate.netnih.gov |
Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for treating inflammatory diseases like chronic obstructive pulmonary disease (COPD) and psoriasis. nih.govmdpi.com The development of selective PDE4 inhibitors often involves heterocyclic scaffolds that can be modified to achieve high potency and selectivity. While this compound itself has not been profiled as a PDE4 inhibitor, its core structure is relevant to the field.
For example, Roflumilast, an approved PDE4 inhibitor, features a complex structure containing a fluorinated aromatic ring and a heterocyclic core. nih.gov Research into novel PDE4 inhibitors has explored a multitude of structural classes, including those with sulfonamide and catechol moieties. nih.gov A series of sulfonamides bearing a catechol group were designed as anti-inflammatory agents, with one compound, LASSBio-448, showing high selectivity for the PDE4D isoform (IC₅₀ of 26.5 µM). nih.gov The piperidinone scaffold represents a potential starting point for the synthesis of novel compound libraries aimed at discovering new and selective PDE4 inhibitors for various inflammatory conditions.
Piperidine and piperidinone moieties are valuable intermediates in the synthesis of complex molecules with antiviral properties. mdpi.com A key example is their use in creating coumarin-based derivatives that target the human immunodeficiency virus (HIV). researchgate.netnih.gov Coumarins are a class of compounds known to inhibit multiple stages of the HIV replication cycle, including the crucial enzyme HIV-1 integrase. nih.govsemanticscholar.org The synthesis of potent coumarin-based HIV-1 integrase inhibitors can involve piperidine intermediates, highlighting the potential utility of compounds like this compound as building blocks in antiviral drug discovery. researchgate.netresearchgate.net
Beyond their role as synthetic intermediates, piperidine derivatives themselves have shown direct antiviral activity. A study of 3-phenylpiperidine-2,6-dione derivatives found that a compound with a fluorophenyl substitution exhibited moderate activity against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus-1 (HSV-1). nih.gov Another series of novel isatin-piperidine derivatives displayed broad-spectrum antiviral activity against H1N1, HSV-1, and coxsackievirus B3 (COX-B3). mdpi.com
The versatility of the piperidine scaffold has led to its investigation in several other therapeutic areas.
Antidepressant-like Activities: Various piperidine derivatives have been synthesized and evaluated for potential antidepressant effects. nih.gov For instance, certain 3-[1-(2-ethoxyphenoxy)methyl] piperidine derivatives showed antidepressant activity in mouse models comparable to the reference drug viloxazine. nih.gov The mechanism often involves interaction with monoamine transporters or other CNS receptors. nih.govnih.gov
Antimicrobial Activities: The piperidine ring is a common feature in molecules with antibacterial and antifungal properties. biomedpharmajournal.org Numerous studies have demonstrated that piperidine derivatives can inhibit the growth of both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. biointerfaceresearch.comresearchgate.net For example, a study on (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate showed good activity against Staphylococcus aureus, comparable to the standard antibiotic chloramphenicol. biointerfaceresearch.com
Rational Drug Design and Lead Optimization Strategies
Rational drug design transforms a preliminary "hit" or "lead" compound into a viable drug candidate by systematically modifying its chemical structure to improve its therapeutic properties. This iterative process involves designing, synthesizing, and testing new analogs to enhance efficacy, selectivity, and pharmacokinetic characteristics while minimizing toxicity. patsnap.com
For a scaffold like this compound, lead optimization would involve several key strategies:
Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves making systematic modifications to different parts of the molecule to understand how each component contributes to its biological activity. patsnap.com For the subject compound, chemists might vary the substituent on the phenyl ring (e.g., changing the position or type of halogen), modify the acetyl group, or alter the piperidinone ring itself to determine the key pharmacophoric elements. patsnap.comedx.org
Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties to improve the molecule's potency or pharmacokinetic profile. For instance, the ketone of the acetyl group could be replaced with other hydrogen bond acceptors, or the fluorine atom could be replaced with a chlorine or methyl group to probe the electronic and steric requirements of the target binding site. patsnap.com
Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict how structural changes will affect the compound's interaction with its biological target. patsnap.comdanaher.com This allows for the rapid virtual screening of many potential analogs, prioritizing the synthesis of only the most promising candidates.
Application of Computer-Aided Drug Design (CADD) Techniques
Computer-Aided Drug Design (CADD) is a foundational component of modern drug discovery, enabling the efficient screening and analysis of chemical compounds. For a novel entity like this compound, CADD would be instrumental in elucidating its therapeutic potential.
Virtual Screening for Target Identification
The initial step in understanding the therapeutic utility of this compound would involve large-scale virtual screening. This computational technique would virtually "dock" the compound against a vast library of known biological targets, such as proteins and enzymes associated with various diseases. By predicting the binding affinity of the compound to these targets, researchers could identify potential mechanisms of action and therapeutic areas where it might be effective. This process is crucial for hypothesis generation and guiding further experimental validation.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Once potential targets are identified through virtual screening, molecular docking and dynamics simulations would be employed to gain a more detailed understanding of the interactions. Molecular docking would provide a static snapshot of the most likely binding pose of this compound within the active site of a target protein. Following this, molecular dynamics simulations would be run to observe the dynamic behavior of the ligand-target complex over time, providing insights into the stability of the interaction and the key residues involved in binding. These simulations are critical for rational drug design and optimizing the compound's structure to enhance its potency and selectivity.
In Silico ADME Prediction and Optimization
A crucial aspect of preclinical development is the assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. In silico ADME prediction models would be used to estimate the pharmacokinetic profile of this compound. These models can predict parameters such as oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. The data generated would be vital for identifying potential liabilities and guiding chemical modifications to improve the compound's drug-like properties.
Exploration of Novel Chemotypes and Scaffold Diversification within the Piperidin-2-one Class
The piperidin-2-one scaffold is a common motif in many biologically active compounds. To explore the full potential of this chemical class, scaffold diversification and the exploration of novel chemotypes are essential. Starting from the this compound core, medicinal chemists would synthesize a library of analogues by modifying various parts of the molecule. This could involve altering the substituents on the phenyl ring, changing the acetyl group, or modifying the piperidin-2-one ring itself. This systematic exploration of the chemical space allows for the establishment of structure-activity relationships (SAR), which are critical for optimizing the compound's biological activity and physicochemical properties.
Development of Predictive Models for Compound Efficacy and Selectivity
To accelerate the drug discovery process, predictive models for the efficacy and selectivity of compounds based on the this compound scaffold would be developed. Quantitative Structure-Activity Relationship (QSAR) models are a common approach. These models correlate the structural or physicochemical properties of a series of compounds with their biological activity. By building a robust QSAR model, researchers can predict the efficacy and selectivity of newly designed analogues before they are synthesized, allowing for the prioritization of the most promising candidates and reducing the time and resources spent on less viable compounds.
Future Research Directions and Translational Perspectives
Comprehensive Elucidation of Pharmacological Mechanisms in Complex Biological Systems
Future investigations should prioritize a thorough understanding of the pharmacological mechanisms of 3-Acetyl-1-(2-fluorophenyl)piperidin-2-one. Initial efforts would involve broad-spectrum screening to identify potential biological targets. Techniques such as competitive binding assays against a panel of known receptors, enzymes, and ion channels would be crucial. Should initial screenings suggest activity, for instance, at a particular G-protein coupled receptor (GPCR) or a specific enzyme family, subsequent detailed in vitro and in vivo studies would be necessary to confirm and characterize the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).
Development of Efficient and Sustainable Synthetic Routes for Analogue Libraries
The systematic exploration of the structure-activity relationship (SAR) for this compound would be contingent on the development of efficient and sustainable synthetic methodologies. Modern synthetic strategies, such as those employing microwave-assisted synthesis or catalytic C-H activation, could be explored to rapidly generate a diverse library of analogues. nih.govajchem-a.com Modifications would systematically target the three main components of the molecule: the acetyl group at the 3-position, the 2-fluorophenyl substituent on the nitrogen, and the piperidin-2-one core. The goal would be to produce a wide array of derivatives for subsequent pharmacological screening, allowing for the identification of compounds with improved potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com
Table 1: Potential Synthetic Strategies for Analogue Development
| Strategy | Description | Potential Outcome |
| Microwave-Assisted Organic Synthesis (MAOS) | Utilization of microwave irradiation to accelerate reaction rates and improve yields. | Rapid generation of a library of analogues for high-throughput screening. |
| Catalytic C-H Activation | Direct functionalization of C-H bonds to introduce new substituents without pre-functionalization. | Efficient synthesis of novel derivatives with diverse chemical functionalities. |
| Multi-component Reactions | Combining three or more reactants in a single step to form a complex product. | Increased synthetic efficiency and access to a broad range of structural diversity. |
Integration of Advanced Omics Technologies for Deeper Mechanistic Insights and Biomarker Discovery
To gain a more holistic understanding of the biological effects of this compound and its analogues, the integration of advanced 'omics' technologies will be indispensable. Transcriptomics (RNA-seq), proteomics, and metabolomics studies on cells or tissues treated with the compound could reveal downstream signaling pathways and identify potential biomarkers of efficacy or toxicity. For example, proteomics could identify protein interaction partners, while metabolomics could uncover changes in cellular metabolism induced by the compound. This multi-omics approach would provide a comprehensive view of the compound's mechanism of action beyond its primary target.
Exploration of Polypharmacology and Multi-Targeting Approaches
It is increasingly recognized that many effective drugs exert their therapeutic effects by interacting with multiple targets, a concept known as polypharmacology. Future research should explore the possibility that this compound may have a multi-target profile. Computational approaches, such as molecular docking and pharmacophore modeling, could be used to predict potential off-target interactions. Experimental validation of these predictions could unveil novel therapeutic applications for the compound and its derivatives. Designing analogues with a specific multi-target profile could also be a viable strategy for treating complex diseases where modulating a single target is insufficient.
Advanced Preclinical Studies to Inform Translational Research Pathways
Promising analogues identified through the aforementioned studies would need to undergo rigorous preclinical evaluation to assess their translational potential. This would involve a suite of in vivo studies in relevant animal models of disease to establish proof-of-concept for efficacy. nih.gov Pharmacokinetic and pharmacodynamic (PK/PD) modeling will be essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds and to establish a relationship between dose, exposure, and therapeutic effect. nih.gov These advanced preclinical studies are critical for identifying a lead candidate to progress into clinical development.
Table 2: Key Preclinical Study Types and Their Objectives
| Study Type | Objective |
| In vivo efficacy models | To demonstrate the therapeutic effect of the compound in a living organism. |
| Pharmacokinetic (PK) studies | To characterize the ADME properties of the compound. |
| Pharmacodynamic (PD) studies | To relate the concentration of the compound to its pharmacological effect. |
| Toxicology studies | To assess the safety profile of the compound and identify potential adverse effects. |
Q & A
Basic: What are the recommended methods for synthesizing 3-Acetyl-1-(2-fluorophenyl)piperidin-2-one, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, the 2-fluorophenyl group can be introduced via Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution) under palladium catalysis. Acetylation of the piperidin-2-one core is achieved using acetyl chloride in the presence of a base (e.g., triethylamine). Optimization includes:
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during acetylation.
- Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve aryl coupling efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for aromatic substitutions.
Characterization via NMR and X-ray crystallography (using SHELXL for refinement) ensures structural fidelity .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural conformation of this compound?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments and confirms acetyl/fluorophenyl substituents (e.g., δ ~2.1 ppm for acetyl CH₃).
- IR Spectroscopy : Identifies carbonyl stretches (~1680–1720 cm⁻¹ for piperidin-2-one and acetyl groups).
- Crystallography :
Advanced: How can researchers resolve contradictions in crystallographic data when determining the absolute configuration of this compound?
Answer:
Contradictions in enantiomorph-polarity estimation arise near centrosymmetric structures. To resolve this:
- Flack x parameter : Prefer over Rogers’ η, as it avoids false chirality indications in near-symmetric systems. Implement via least-squares refinement in SHELXL .
- Twinned data refinement : Use SHELXL’s twin-law options for high-symmetry space groups.
- Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .
Advanced: What computational methods are suitable for modeling the electronic effects of the 2-fluorophenyl substituent on the piperidin-2-one core?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of fluorine.
- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution shifts induced by fluorine’s electronegativity.
- Molecular Docking : Predict binding affinities if the compound targets enzymes (e.g., kinase inhibitors). Tools like AutoDock Vina integrate structural data from Mercury CSD .
Advanced: How do steric and electronic factors influence the regioselectivity of acetyl group introduction in the synthesis of this compound?
Answer:
- Electronic factors : The piperidin-2-one’s carbonyl group directs acetylation to the α-carbon (C3) via resonance stabilization of the intermediate.
- Steric factors : Bulky 2-fluorophenyl substituents at N1 hinder acetylation at adjacent positions. Kinetic control (low temperature) favors C3 over C5/C6 acetylation.
Validation via NOESY NMR or X-ray diffraction confirms regioselectivity .
Basic: What are the best practices for ensuring reproducibility in the synthesis of this compound under varying laboratory conditions?
Answer:
- Standardized protocols : Document solvent purity, catalyst batches, and reaction times.
- In situ monitoring : Use HPLC or TLC to track reaction progress.
- Crystallization consistency : Recrystallize from a fixed solvent system (e.g., ethyl acetate/hexane).
- Data sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for cross-validation .
Advanced: How can high-throughput crystallography pipelines improve the structural analysis of derivatives of this compound?
Answer:
- Automated structure solution : Integrate SHELXC/D/E for rapid phase determination and refinement of large datasets .
- Packing similarity analysis : Use Mercury’s Materials Module to compare intermolecular interactions across derivatives .
- Machine learning : Train models on CSD data to predict crystallization conditions for novel analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
